
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one, also known as AMPT, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be synthesized in a variety of ways and is used for its wide range of properties.
科学的研究の応用
Synthesis of Mannich Bases
Mannich bases are important intermediates in organic synthesis. The compound can undergo Mannich reactions to form bases that are precursors to pharmacologically active molecules. The microwave-assisted synthesis of Mannich bases from similar compounds has been reported to yield products in quantitative yields . This process is significant for the rapid and efficient production of potential pharmaceuticals.
Drug Development
The structure of the compound suggests potential for drug development. Its aminomethyl-triazolyl and pyrrolidinyl groups could interact with biological targets, leading to the synthesis of new alkylaminophenol compounds. These compounds can be investigated as drug active substances, particularly in the development of novel therapeutic agents .
Material Science
In material science, the compound’s ability to form crystalline structures through X-ray crystallography indicates its utility in the design of new materials. The intermolecular hydrogen bonding and π–π stack interactions confirmed by Hirshfeld surface analysis are crucial for the development of materials with specific properties .
Chemical Synthesis
The compound’s reactivity makes it a valuable synthetic building block. It can be transformed into numerous compounds due to its high reactivity, which is essential in chemical synthesis for creating complex molecules .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reference material in chromatographic or spectroscopic methods. Its well-characterized nature by FT-IR, NMR, and mass spectrometry ensures reliability in analytical procedures .
Environmental Chemistry
The environmentally benign methodology provided by the microwave-assisted synthesis of derivatives of this compound offers an alternative to conventional methodologies. This is particularly important in environmental chemistry, where the focus is on reducing the ecological footprint of chemical processes .
Safety and Handling
The compound’s related derivatives have been studied for their safety and handling profiles. Understanding the hazardous nature and the precautions required for handling such compounds is essential for laboratory safety .
Quantum Chemical Calculations
The compound’s structure makes it suitable for quantum chemical calculations to investigate its electronic properties. These properties are important for understanding the compound’s behavior in various chemical reactions and its potential applications in computational chemistry .
特性
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)14-3-2-9(5-14)6-15-7-10(4-11)12-13-15/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUNSIGRIXLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN2C=C(N=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
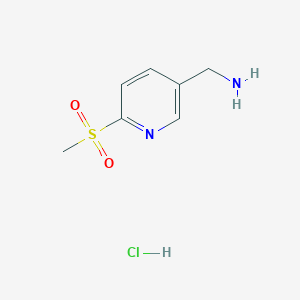
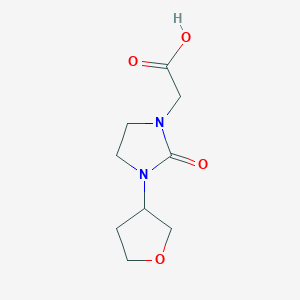
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)
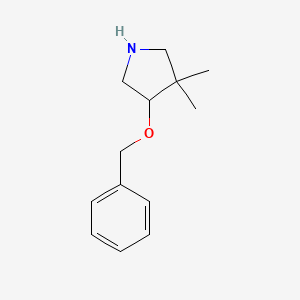
![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)

![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)
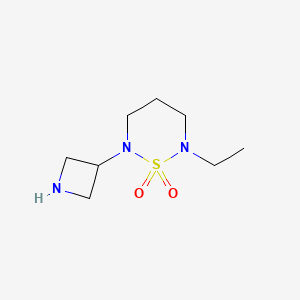
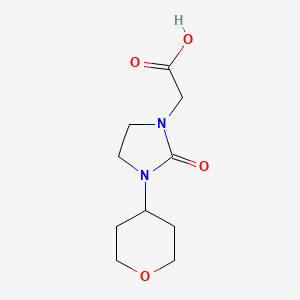
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)